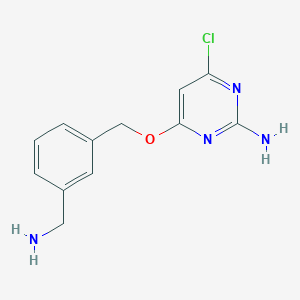
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is an organic compound with a complex structure that includes a benzyl group, an aminomethyl group, and a chloropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a reaction between benzyl chloride and an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: The benzyl intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Chloropyrimidine: The final step involves the coupling of the aminomethyl benzyl intermediate with 6-chloropyrimidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
化学反応の分析
Types of Reactions
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl and chloropyrimidine groups can facilitate interactions with biological molecules, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-((3-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
4-((3-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence its reactivity and interactions with other molecules.
特性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
4-[[3-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-2-8(4-9)6-14/h1-5H,6-7,14H2,(H2,15,16,17) |
InChIキー |
VPWLHYJRDVIXAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)COC2=CC(=NC(=N2)N)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



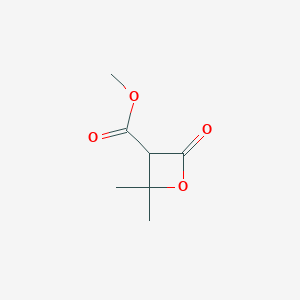


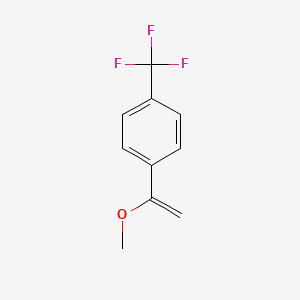
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)


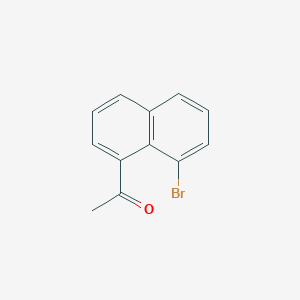
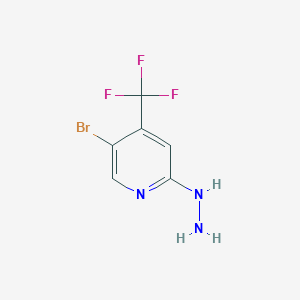

![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)

